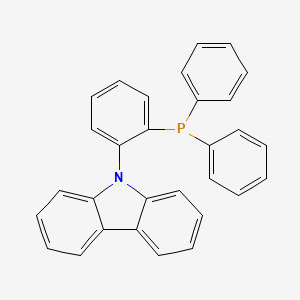
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione (FMDI) is a synthetic molecule that has been studied for its potential applications in scientific research and laboratory experiments. FMDI is a member of the indole family of compounds, which are aromatic organic compounds that play a role in many biochemical processes. FMDI has been studied for its potential applications in biochemical and physiological research, as well as its use as a tool in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione has been studied for its potential applications in scientific research. It has been demonstrated to have potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which plays a role in the breakdown of the neurotransmitter acetylcholine. This has led to the suggestion that this compound may have potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been studied for its potential use as a tool in laboratory experiments, such as cell culture studies.
Wirkmechanismus
The mechanism of action of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is not yet fully understood. However, it has been suggested that this compound may inhibit AChE through a mechanism involving the binding of this compound to the active site of AChE. This binding of this compound to the active site of AChE would prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been studied for its potential use as a tool in laboratory experiments, such as cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione for laboratory experiments include its efficient and reliable synthesis method, as well as its potential as an inhibitor of AChE. The limitations of this compound for laboratory experiments include its relatively low solubility in aqueous solutions, as well as its potential to interact with other compounds in the environment.
Zukünftige Richtungen
The potential future directions for 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione include further research into its mechanism of action, as well as its potential as a therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, further research into its potential as a tool in laboratory experiments, such as cell culture studies, could be beneficial. Furthermore, further research into the solubility of this compound in aqueous solutions, as well as its potential to interact with other compounds in the environment, could be beneficial. Finally, research into the potential applications of this compound in other scientific fields, such as biochemistry and pharmacology, could be beneficial.
Synthesemethoden
6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione can be synthesized through a multi-step process. The first step involves the reaction of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole (FMD) and 2,3-diketopiperazine (DKP) in the presence of an acid catalyst, such as hydrochloric acid. This reaction results in the formation of a cyclic compound, which is then reacted with an alkaline solution, such as sodium hydroxide, to form this compound. This synthesis method has been demonstrated to be efficient and reliable, and is suitable for the production of this compound in a laboratory setting.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxyphenyl)-3-oxopropanenitrile, which is then cyclized with hydrazine hydrate to form 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(2-methoxyphenyl)-3-oxopropanenitrile.", "Step 2: Cyclization of 3-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione." ] } | |
| 126480-30-6 | |
Molekularformel |
C9H6FNO3 |
Molekulargewicht |
195.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



